molecular formula C11H9FN2O B12854835 3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole

3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole

Cat. No.: B12854835
M. Wt: 204.20 g/mol
InChI Key: HNXITQYAAUVAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole is a heterocyclic compound that features a unique combination of a fluorophenyl group and a pyrrolo[3,4-d]isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), but metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole is unique due to its specific combination of a fluorophenyl group and a pyrrolo[3,4-d]isoxazole ring. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

3-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d][1,2]oxazole

InChI

InChI=1S/C11H9FN2O/c12-8-3-1-7(2-4-8)11-9-5-13-6-10(9)15-14-11/h1-4,13H,5-6H2

InChI Key

HNXITQYAAUVAFJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)ON=C2C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.